(2R,3R)-2-Bromo-3-ethylcycloheptan-1-one
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Overview
Description
(2R,3R)-2-Bromo-3-ethylcycloheptan-1-one is a chiral compound with a unique structure that includes a bromine atom and an ethyl group attached to a cycloheptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Bromo-3-ethylcycloheptan-1-one typically involves the bromination of 3-ethylcycloheptan-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Bromo-3-ethylcycloheptan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The carbonyl group in the cycloheptanone ring can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Substitution: Formation of 2-hydroxy-3-ethylcycloheptan-1-one or 2-amino-3-ethylcycloheptan-1-one.
Reduction: Formation of 2-bromo-3-ethylcycloheptanol.
Oxidation: Formation of 2-bromo-3-ethylcycloheptanoic acid.
Scientific Research Applications
(2R,3R)-2-Bromo-3-ethylcycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of (2R,3R)-2-Bromo-3-ethylcycloheptan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the carbonyl group can engage in nucleophilic addition reactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Hydroxybupropion: A metabolite of the antidepressant bupropion, with a similar chiral structure but different functional groups.
(2R,3R)-2,3-Butanediol: A chiral diol with applications in microbial production and chemical synthesis.
Properties
CAS No. |
921770-70-9 |
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Molecular Formula |
C9H15BrO |
Molecular Weight |
219.12 g/mol |
IUPAC Name |
(2R,3R)-2-bromo-3-ethylcycloheptan-1-one |
InChI |
InChI=1S/C9H15BrO/c1-2-7-5-3-4-6-8(11)9(7)10/h7,9H,2-6H2,1H3/t7-,9-/m1/s1 |
InChI Key |
OTOHYKKFSMOIRH-VXNVDRBHSA-N |
Isomeric SMILES |
CC[C@@H]1CCCCC(=O)[C@@H]1Br |
Canonical SMILES |
CCC1CCCCC(=O)C1Br |
Origin of Product |
United States |
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